molecular formula C10H9NO3 B3327142 4-Cyano-2-ethoxybenzoic acid CAS No. 316810-08-9

4-Cyano-2-ethoxybenzoic acid

Cat. No.: B3327142
CAS No.: 316810-08-9
M. Wt: 191.18 g/mol
InChI Key: HITJHKFIMRWIDL-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxybenzoic acid: is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyano group at the 4-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-ethoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is then treated with copper(I) cyanide to introduce the cyano group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 4-Cyano-2-carboxybenzoic acid.

    Reduction: 4-Amino-2-ethoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-ethoxybenzoic acid depends on its application:

    In Organic Synthesis: It acts as a building block for the synthesis of more complex molecules.

    In Biological Systems: It may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

    4-Cyano-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Cyano-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    4-Cyano-2-methylbenzoic acid: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness: 4-Cyano-2-ethoxybenzoic acid is unique due to the presence of both a cyano group and an ethoxy group, which can influence its reactivity and interactions in chemical and biological systems. The ethoxy group can provide steric hindrance and electronic effects that are different from other substituents, making this compound valuable for specific applications.

Properties

IUPAC Name

4-cyano-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJHKFIMRWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 1 l reactor equipped with a sealed mechanical stirrer, CuCN (12 g, 134 mmol) were suspended in 100 ml of distilled water. NaCN (18.3 g, 373 mmol) was added with vigorous stirring and the internal temperature was kept below 40° C. until all the CuCN went into solution. The suspension of 2-ethoxy-4-aminobenzoic acid (20 g, 110 mmol) in water (200 ml) and concentrated HCl (33 ml) was stirred and cooled in an ice bath. When the temperature reached 5° C., a solution of NaNO2 (9.7 g, 140 mmol) in water (30 ml) was added dropwise at such a rate as to maintain the temperature below 5° C. When all the NaNO was added, the solution was slowly introduced through an ice cooled dropping funnel into the reactor containing the NaCN/CuCN solution. A reaction took place with the vigorous formation of N2. A few drops of octanol were added to keep the foaming under control. Stirring was continued for 4 h. The resulting suspension was then extracted with ethyl acetate (3×100 ml) and the organic phase dried over MgSO4 and evaporated under vacuum obtaining 15 g of the title compound (yield 71.1%) as a light brown powder, mp=170-172° C.
Name
CuCN
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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0 (± 1) mol
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catalyst
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Quantity
18.3 g
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reactant
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CuCN
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0 (± 1) mol
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reactant
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20 g
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reactant
Reaction Step Six
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Quantity
200 mL
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solvent
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33 mL
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solvent
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9.7 g
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reactant
Reaction Step Seven
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Quantity
30 mL
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solvent
Reaction Step Seven
[Compound]
Name
NaNO
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
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0 (± 1) mol
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reactant
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NaCN CuCN
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Yield
71.1%

Synthesis routes and methods II

Procedure details

To a cooled solution of 4-amino-2-ethoxybenzoic acid (500 mg, 2.76 mmol) in 2 M hydrochloric acid (1.0 mL) was added a solution of sodium nitrite (192 mg, 2.8 mmol) in water (0.55 mL). The mixture was stirred for 15 min and neutralized by adding small amounts of solid sodium bicarbonate. This solution was then added to a freshly prepared solution of copper(I) cyanide at 0° C. (prepared from sodium cyanide and copper(I) chloride according to Org. Syn. Coll. Vol VI, p. 514) in water (7.5 mL) and benzene (2.5 mL). The reaction was allowed to warm up to room temperature and stirred for 2 h. The mixture was filtered through Celite and the filtrate extracted with ethyl acetate. The aqueous phase was acidified with 2 M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated to give 4-cyano-2-ethoxybenzoic acid as a light brown solid (280 mg, 53%), which was used in the next step without further purification.
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
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1 mL
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solvent
Reaction Step Two
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0.55 mL
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solvent
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copper(I) cyanide
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reactant
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VI
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7.5 mL
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copper(I) chloride
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catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension 4-amino-2-ethoxybenzoic acid (20 g, 110 mmol) in 2N hydrochloric acid (200 mL) was well stirred with ice bath cooling. To this was added sodium nitrite (7.68 g, 111 mmol) in 22 mL of water. After stirring for 5 min, solid sodium carbonate was added to adjust the pH to 9-10. Separately, copper chloride (14.2 g, 143 mmol) in 200 mL water was slowly added to a solution of sodium cyanide ((18.28 g, 371 mmol) in 200 mL water at 0-5° C. and stirred for 2 h. The cold nitrite solution was added slowly to the cyanide solution and stirred at 0-5° C. for 15 min, followed by 25° C. for 2 h. This was filtered and the aqueous solution was adjusted to pH 2 with concentrated hydrochloric acid. This was extracted with ethyl acetate (4 L). The organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give 19 g of crude 4-cyano-2-ethoxybenzoic acid.
Quantity
0 (± 1) mol
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reactant
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200 mL
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200 mL
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14.2 g
Type
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20 g
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200 mL
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7.68 g
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22 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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